Cas no 2137485-07-3 (1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester)

1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester structure
2137485-07-3 structure
Product Name:1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester
CAS No:2137485-07-3
MF:C9H15NO4
MW:201.219702959061
CID:5277116
Update Time:2025-07-15

1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester
    • Inchi: 1S/C9H15NO4/c1-6-3-9(5-13-6)10-7(4-14-9)8(11)12-2/h6-7,10H,3-5H2,1-2H3
    • InChI Key: ZLQOZLGDHJVZBY-UHFFFAOYSA-N
    • SMILES: O1C2(CC(C)OC2)NC(C(OC)=O)C1

1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester Pricemore >>

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Additional information on 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester

Professional Introduction to Compound with CAS No. 2137485-07-3 and Product Name: 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester

The compound with the CAS number 2137485-07-3 and the product name 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester represents a significant advancement in the field of medicinal chemistry and bioorganic synthesis. This spirocyclic amide derivative has garnered considerable attention due to its unique structural framework and potential pharmacological applications. The spirocyclic core, characterized by a nitrogen-containing heterocycle linked to a nonane backbone, presents an intriguing scaffold for drug design, offering a balance between rigidity and flexibility that is often sought after in the development of bioactive molecules.

Structurally, the compound features a 1,7-Dioxa-4-azaspiro[4.4]nonane moiety, which is a spirocyclic structure consisting of two fused rings: an azacycloalkane ring and an oxocycloalkane ring. The presence of a methyl ester group at the 8-position and a carboxylic acid functionality at the 3-position further enhances its molecular complexity. This specific arrangement of functional groups makes it a promising candidate for further derivatization and optimization in drug discovery programs.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit high binding affinity and selectivity towards biological targets. The 1,7-Dioxa-4-azaspiro[4.4]nonane scaffold, in particular, has been investigated for its potential in modulating various biological pathways. For instance, modifications of this core structure have shown promise in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The methyl ester group in the compound not only serves as a handle for further chemical modifications but also contributes to the overall solubility and metabolic stability of the molecule. These properties are essential for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted (ADME) in vivo. Furthermore, the carboxylic acid functionality provides a site for hydrogen bonding interactions with biological targets, which can enhance binding affinity.

In terms of synthetic methodologies, the preparation of 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester involves multi-step organic transformations that require precise control over reaction conditions. The spirocyclic formation typically involves cyclization reactions under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Advanced techniques such as transition metal-catalyzed reactions have also been employed to achieve high yields and enantioselectivity in some cases.

The pharmacological potential of this compound has been explored through both computational modeling and experimental screening. Computational studies have predicted favorable interactions between this scaffold and various protein targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. Experimental validation through high-throughput screening (HTS) has further supported these predictions by identifying lead compounds with promising activity profiles.

One particularly intriguing aspect of this compound is its potential application in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The spirocyclic structure mimics natural amino acid sequences found in neuroactive peptides, suggesting that it may be able to interact with peptide receptors or enzyme targets involved in these conditions. Additionally, the presence of both nitrogen and oxygen heterocycles provides multiple sites for interaction with biological targets, increasing the likelihood of finding potent pharmacological activity.

Another area of interest is the use of this compound as a building block for more complex drug candidates. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with tailored properties. Such libraries are invaluable in drug discovery pipelines as they allow for rapid screening and optimization of lead compounds.

The synthesis of 1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester also presents opportunities for green chemistry approaches. Recent advancements in sustainable chemistry have encouraged the use of renewable feedstocks and environmentally benign reaction conditions. For example, biocatalytic methods have been explored as alternatives to traditional chemical synthesis routes, offering improved atom economy and reduced waste generation.

In conclusion,1,7-Dioxa-4-azaspiro[4.4]nonane-3-carboxylic acid, 8-methyl-, methyl ester (CAS No. 2137485-07-3) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique spirocyclic framework combined with strategic functional group placement makes it a valuable asset in medicinal chemistry research programs aimed at discovering new therapeutics for various diseases.

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